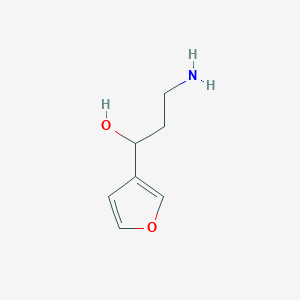

3-Amino-1-(furan-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-amino-1-(furan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARTUIJAOPOUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, 3-Amino-1-(furan-3-yl)propan-1-ol. Due to the absence of existing literature on this specific molecule, this document outlines a robust and scientifically sound approach based on well-established chemical principles and analogous transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Mannich reaction to form a β-aminoketone intermediate, which is subsequently reduced to the target amino alcohol.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (Mannich Base)

This procedure is adapted from established protocols for the Mannich reaction.[1][2][3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-furancarboxaldehyde (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

-

Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude β-aminoketone.

Step 2: Synthesis of this compound

The reduction of the β-aminoketone is a standard procedure often employing sodium borohydride.[4][5][6][7][8][9][10]

-

Reaction Setup: The crude 3-(dimethylamino)-1-(furan-3-yl)propan-1-one is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (2.0 eq) is added portion-wise to the stirred solution.

-

Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting ketone.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel. Due to the polar nature of the product, a polar eluent system such as a gradient of methanol in dichloromethane is recommended.[11][12][13][14][15]

A note on the amino group: The proposed synthesis initially yields a dimethylamino group. For the primary amine, a similar Mannich reaction could be attempted with ammonium chloride, or a subsequent demethylation step would be required. The direct use of ammonia in a Mannich reaction can be less efficient.

Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound based on the analysis of analogous compounds.[16][17][18][19][20]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on Cα of Furan | ~7.4 | s | - |

| H on Cγ of Furan | ~7.3 | t | ~1.7 |

| H on Cβ of Furan | ~6.4 | t | ~1.8 |

| CH-OH | ~4.8 | t | ~6.5 |

| CH₂-N | ~2.9 | t | ~7.0 |

| CH₂ (adjacent to CH-OH) | ~1.8-2.0 | m | - |

| OH and NH₂ | broad singlet | - | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (in furan) | ~143 |

| CH (in furan) | ~140 |

| CH (in furan) | ~109 |

| C-CH₂ (in furan) | ~125 |

| CH-OH | ~70 |

| CH₂-N | ~42 |

| CH₂ | ~35 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (alcohol) | 3200-3600 | Broad |

| N-H Stretch (primary amine) | 3300-3500 | Two sharp peaks |

| C-H Stretch (furan) | ~3100 | Sharp |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (furan) | ~1500, ~1600 | Medium |

| C-O Stretch (alcohol) | 1050-1200 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]+ | 141 | Molecular Ion |

| [M-H₂O]+ | 123 | Dehydration |

| [M-CH₂NH₂]+ | 111 | α-cleavage |

| [C₅H₅O]+ | 81 | Furan ring fragment |

Signaling Pathways and Logical Relationships

While the specific biological activity of this compound is unknown, its structural motifs, particularly the amino alcohol and furan ring, are present in various biologically active molecules. For instance, amino alcohols are key pharmacophores in many adrenergic receptor agonists and antagonists. The furan moiety is found in numerous natural products and synthetic drugs with a wide range of activities.

Hypothetical Drug Development Logic

Caption: A generalized logical workflow for drug development.

This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed methods are robust and can be adapted and optimized based on experimental findings. The predicted characterization data will serve as a valuable reference for confirming the identity and purity of the synthesized compound. This information is intended to facilitate further research into the potential applications of this novel molecule in medicinal chemistry and drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich Reaction [organic-chemistry.org]

- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. webassign.net [webassign.net]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. biotage.com [biotage.com]

- 12. Purification [chem.rochester.edu]

- 13. web.uvic.ca [web.uvic.ca]

- 14. columbia.edu [columbia.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4)

Disclaimer: Publicly available information on the specific compound 3-Amino-1-(furan-3-yl)propan-1-ol with CAS number 1023733-77-4 is extremely limited. This guide has been constructed by compiling and analyzing data from structurally related compounds, including furan derivatives and amino alcohols. The information presented herein is intended for research and development purposes and should be used as a general reference, not as a definitive source for the target compound. All experimental work should be conducted with appropriate safety precautions and validated through rigorous analytical methods.

Introduction

This compound is a heterocyclic organic compound containing a furan ring, a propanol backbone, and an amino group. The furan moiety is a five-membered aromatic ring with one oxygen atom, which is a common scaffold in medicinal chemistry known to impart a wide range of biological activities.[1][2][3] The presence of both a hydroxyl and an amino group classifies it as an amino alcohol, a structural motif found in many pharmaceuticals and biologically active molecules. Given the therapeutic potential of furan derivatives and amino alcohols, this compound represents an interesting scaffold for drug discovery and development.

Physicochemical Properties (Predicted and Inferred)

Due to the absence of experimental data for this compound, the following table presents predicted properties and data from analogous compounds to provide an estimation of its characteristics.

| Property | Predicted/Inferred Value | Analogous Compound Data | Citation |

| Molecular Formula | C₇H₁₁NO₂ | - | - |

| Molecular Weight | 141.17 g/mol | - | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Furan is a colorless liquid; 3-Amino-1-propanol is a colorless liquid. | [4][5] |

| Boiling Point | Estimated >200 °C | 3-Amino-1-propanol: 187-188 °C | [5] |

| Melting Point | Not available | 3-Amino-1-propanol: 10-12 °C | [5] |

| Solubility | Likely soluble in water and common organic solvents like ethanol and methanol. | Furan is slightly soluble in water, soluble in organic solvents. 3-Amino-1-propanol is soluble in water, alcohol, and ether. | [4][5] |

Synthesis and Characterization

A specific, validated synthetic protocol for this compound is not available in the literature. However, based on general organic chemistry principles and published methods for similar compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve the reduction of a corresponding amino ketone or the amination of a halo-alcohol.

Caption: Plausible synthetic routes to this compound.

Experimental Protocols (General)

General Procedure for Reductive Amination (Illustrative): This protocol is a general representation and would require optimization for the specific substrate.

-

Synthesis of 3-Amino-1-(furan-3-yl)propan-1-one (Mannich Reaction): To a solution of 1-(furan-3-yl)ethan-1-one in a suitable solvent (e.g., ethanol), add paraformaldehyde and an amine salt (e.g., dimethylamine hydrochloride). Reflux the mixture for several hours. After cooling, the product can be isolated by extraction and purified by chromatography.

-

Reduction to this compound: Dissolve the amino ketone in a protic solvent (e.g., methanol) and cool in an ice bath. Add a reducing agent (e.g., sodium borohydride) portion-wise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Characterization Techniques

The characterization of the synthesized compound would typically involve the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as O-H (alcohol), N-H (amine), and C-O-C (furan).

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To determine the purity of the compound.[6][7]

Potential Biological Activities and Applications

While no specific biological data exists for this compound, the furan scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][2][3]

Areas of Potential Pharmacological Interest

-

Antimicrobial Activity: Furan derivatives have shown activity against various bacterial and fungal strains.[2]

-

Anti-inflammatory and Analgesic Effects: Some furan-containing compounds exhibit anti-inflammatory and pain-relieving properties.[2]

-

Central Nervous System (CNS) Activity: The furan nucleus is found in molecules with antidepressant, anxiolytic, and anticonvulsant activities.[2]

-

Anticancer Properties: Certain furan derivatives have been investigated for their potential as anticancer agents.[1]

The amino alcohol moiety is also a key feature in many drugs, contributing to their pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathway Involvement

The biological effects of furan derivatives can be mediated through various signaling pathways. The specific pathway targeted would depend on the overall structure of the molecule and its interaction with biological targets.

Caption: Generalized signaling pathways potentially modulated by furan derivatives.

Safety and Handling

No specific safety data is available for this compound. The following precautions are based on the general hazards associated with furans and amino alcohols.

Hazard Identification (Inferred)

-

Toxicity: Furan itself is toxic and a suspected carcinogen.[8][9] Derivatives should be handled with care.

-

Irritation: Amino alcohols can be irritating to the skin, eyes, and respiratory tract.

-

Flammability: Furan is a flammable liquid.[4] While the propanol side chain would increase the flash point, the compound should be kept away from ignition sources.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound (CAS 1023733-77-4) is a compound of interest due to its hybrid structure, combining the biologically significant furan scaffold with an amino alcohol moiety. While specific experimental data for this molecule is currently lacking in the public domain, this guide provides a comprehensive overview based on analogous compounds. The information on potential synthetic routes, predicted physicochemical properties, possible biological activities, and safety considerations serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related novel chemical entities. Further experimental investigation is necessary to fully characterize this compound and validate its potential applications.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of pharmacologically active agents. When coupled with an amino alcohol moiety, the resulting furan-containing amino alcohol structures present a compelling class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their synthesis, biological evaluation, and mechanisms of action, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this promising area.

Biological Activities of Furan-Containing Compounds

Furan derivatives have garnered significant attention for their diverse therapeutic applications, which are often enhanced by the presence of the furan ring, improving binding affinity, selectivity, and pharmacokinetic profiles.[1] These compounds have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3]

Anticancer Activity

Several novel furan-based derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, certain furan-containing compounds have been reported to induce cell cycle arrest and apoptosis in breast cancer cells.[4] The mechanism of action often involves the inhibition of critical cellular processes, such as tubulin polymerization, and the modulation of apoptotic pathways.[4]

Table 1: Anticancer Activity of Selected Furan-Based Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | Cytotoxic | 4.06 | [4] |

| Furan-based derivative 7 | MCF-7 (Breast Cancer) | Cytotoxic | 2.96 | [4] |

| Pyrazolyl-chalcone 7g | A549 (Lung Carcinoma) | Cytotoxic | 27.7 (µg/ml) | [5] |

| Pyrazolyl-chalcone 7g | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | 26.6 (µg/ml) | [5] |

Antimicrobial Activity

The furan nucleus is a key component in several antimicrobial agents. Furan-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant strains.[6][7][8] The natural product L-(+)-furanomycin, a furan-containing amino acid, exhibits antibacterial properties by acting as a substrate for isoleucyl aminoacyl-tRNA synthetase, thereby disrupting protein synthesis.[1]

Table 2: Antimicrobial Activity of Selected Furan-Containing Compounds

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| L-(+)-furanomycin | M. tuberculosis, E. coli, B. subtilis | Antibacterial | 1-5 | [1] |

| L-(+)-dihydrofuranomycin | S. aureus | Antibacterial | 32-64 | [1] |

| 5-Acetamidoaurone 10 | Listeria monocytogenes | Antibacterial | 3.12 (µM) | [6] |

| 5-Acetamidoaurone 20 | Clostridium difficile | Antibacterial | 3.12 (µM) | [6] |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][9] These compounds can exert their effects by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways.[2] Some furan-containing amino acid derivatives are also being investigated for their potential to modulate neural activity due to their structural similarity to neurotransmitters like GABA.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of Furan-Containing Amino Alcohols

A general method for the synthesis of furan-containing amino alcohols involves the nucleophilic addition of a furan-derived organometallic reagent to an α-amino aldehyde or the reduction of a corresponding α-amino ketone.

Example: Synthesis via Grignard Reagent Addition

-

Preparation of the Grignard Reagent: To a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed.

-

Addition to Aldehyde: Cool the freshly prepared furan-2-ylmagnesium bromide solution to 0°C. Add a solution of the desired N-protected α-amino aldehyde in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing compounds and incubate for another 24-48 hours.[4]

-

MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the furan-containing compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes and relationships in the study of furan-containing amino alcohols.

Caption: General workflow for the development of furan-containing amino alcohols.

Caption: Proposed apoptotic pathway induced by a furan-based compound.[4]

Conclusion

Furan-containing amino alcohols represent a versatile and promising class of compounds for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer and microbial infections, coupled with emerging evidence of their neuroprotective potential, underscores the importance of continued research in this area. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, which will be crucial for optimizing their potency and selectivity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel furan-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furan synthesis [organic-chemistry.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

In-depth Technical Guide on 3-Amino-1-(furan-3-yl)propan-1-ol Structural Analogs and Derivatives

Introduction

The furan nucleus is a versatile heterocyclic scaffold that is a key component in a wide array of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a privileged structure in medicinal chemistry.[3][4] The incorporation of an amino alcohol functionality, as seen in the representative structure of 3-Amino-1-(furan-3-yl)propan-1-ol, introduces chirality and additional hydrogen bonding capabilities, further enhancing the potential for specific interactions with biological targets. This technical guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships of structural analogs and derivatives of this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis of Furan-Containing Amino Alcohols

The synthesis of furan-containing amino alcohols can be approached through several strategic routes, primarily involving the construction of the furan ring followed by the introduction or modification of the amino alcohol side chain, or vice versa.

General Synthetic Strategies

A common approach involves the use of readily available furan precursors, such as furfural or furoic acid, which can be chemically modified to introduce the desired side chain. For instance, furfural can undergo reductive amination to yield furfurylamine, a key intermediate.[5][6][7]

Another versatile method is the Paal-Knorr synthesis, which allows for the construction of substituted furans from 1,4-dicarbonyl compounds.[8] This method offers a high degree of flexibility in introducing various substituents onto the furan ring.

The Feist-Benary synthesis is another classical method for furan synthesis, involving the reaction of α-haloketones with 1,3-dicarbonyl compounds.[9]

Experimental Protocols

Protocol 1: Reductive Amination of Furfural to Furfurylamine [6][10]

This protocol describes a one-pot synthesis of furfurylamine from furfural using a zinc metal-based reducing system in an aqueous medium.

Materials:

-

Furfural

-

Hydroxylammonium chloride (H₂NOH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Zinc chloride (ZnCl₂)

-

Water

Procedure:

-

A mixture of furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL) is prepared.

-

A solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) is added dropwise to the mixture to form furfuryloxime.

-

The resulting solution is heated to 60°C.

-

Water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol) are added to the heated solution.

-

The mixture is stirred for 15 minutes.

-

After cooling and filtration, the product, furfurylamine, is isolated from the mother liquor.

Protocol 2: Synthesis of 2-Aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans [11]

This protocol outlines a multi-step synthesis involving a Suzuki-Miyaura cross-coupling followed by a Knoevenagel condensation.

Materials:

-

Substituted arylboronic acids

-

5-bromofuran-2-carbaldehyde

-

3-phenethyl-2-thioxothiazolidin-4-one

-

Palladium catalyst

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene, ethanol)

Procedure:

-

Suzuki-Miyaura Coupling: 5-bromofuran-2-carbaldehyde is coupled with a substituted arylboronic acid in the presence of a palladium catalyst and a base to form the 5-arylfuran-2-carbaldehyde intermediate.

-

Knoevenagel Condensation: The resulting 5-arylfuran-2-carbaldehyde is then condensed with 3-phenethyl-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) in a suitable solvent like ethanol to yield the final product.

Biological Activities of Furan Derivatives

Furan-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][12] The nature and position of substituents on the furan ring, as well as the attached side chains, play a crucial role in determining the specific activity and potency.

Antimicrobial Activity

Numerous furan derivatives have been reported to possess significant antibacterial and antifungal activity.[1][12] The mechanism of action for some antimicrobial furans, such as nitrofurantoin, involves the reductive activation of a nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[4]

| Compound Class | Organism | Activity | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC: 64 µg/mL | [1] |

| 4-Amino-5-hydroxy-2(5H)-furanones | Staphylococcus aureus | MIC: 4-8 µg/mL | [13] |

| Furan-conjugated tripeptides | HeLa (cervical cancer) cells | IC₅₀: 0.15 ± 0.05 µg/mL | [1] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | MIC: 16-512 µg/mL | [12] |

Table 1: Antimicrobial and Cytotoxic Activities of Selected Furan Derivatives.

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15] The anti-inflammatory effects of some benzofuran derivatives are thought to be mediated through the inhibition of nitric oxide (NO) production and the scavenging of free radicals.[12]

Anticancer Activity

The anticancer potential of furan-containing molecules is an active area of research.[16][17] Several derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and downregulation of survival proteins like survivin.[16][17] For instance, certain 2-amino-5-aryl-furan derivatives have shown promising antitumor activity.[18]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Furan selenocyanate 5c | HepG-2 (liver cancer) | 8.64 ± 0.94 | [18] |

| Thiophene selenocyanate 11d | HeLa (cervical cancer) | 6.39 | [18] |

| Thiophene selenocyanate 11d | MCF-7 (breast cancer) | 6.77 | [18] |

| Pyridine carbohydrazide 4 | MCF-7 (breast cancer) | 4.06 | [16] |

| N-phenyl triazinone 7 | MCF-7 (breast cancer) | 2.96 | [16] |

| Silyl derivative 3a | HCT-116 (colon cancer) | 1.3 | [17] |

| Silyl derivative 3d | HCT-116 (colon cancer) | 1.6 | [17] |

Table 2: Anticancer Activity of Selected Furan Derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of furan-based compounds. Key structural features that influence biological activity include:

-

Substitution Pattern on the Furan Ring: The nature and position of substituents on the furan ring significantly impact activity. Electron-withdrawing groups, such as nitro groups, can enhance the antimicrobial and anticancer properties of certain furan derivatives.[4]

-

Nature of the Side Chain: The length and composition of side chains attached to the furan ring are critical. For instance, in a series of furan selenocyanate derivatives, the length of the carbon chain significantly influenced their antitumor activity.[18]

-

Stereochemistry: For chiral molecules like amino alcohols, the stereochemistry can be a determining factor for biological activity. In a study of l-amino alcohol derivatives as antifungal agents, only the S-configuration compounds exhibited activity.[19][20]

Visualizations

Synthetic Workflow

Caption: General synthetic strategies for furan-containing amino alcohols.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Plausible anticancer mechanism involving tubulin inhibition.

Conclusion

While direct research on this compound is limited, the broader class of furan-containing amino alcohols represents a promising area for drug discovery. The versatility of furan chemistry allows for the synthesis of a diverse range of analogs, and studies have consistently demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on the synthesis and evaluation of specific isomers and analogs of this compound to fully elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for such future investigations.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Furfurylamine synthesis - chemicalbook [chemicalbook.com]

- 6. sctunisie.org [sctunisie.org]

- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Furan - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Amino-1-(furan-3-yl)propan-1-ol. Due to the limited availability of direct spectroscopic data for this specific molecule, this document utilizes a representative dataset from the structurally related compound, 3-Amino-1-propanol, to illustrate the principles and methodologies of spectroscopic characterization. This guide outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is organized into clear tabular formats for ease of comparison and interpretation. Furthermore, a generalized workflow for spectroscopic analysis is visualized using the DOT language.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The furan ring is a common feature in many pharmaceuticals, and the aminopropanol side chain provides a versatile scaffold for further chemical modification. Accurate structural elucidation and characterization of such molecules are paramount for understanding their chemical properties and biological activities. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this compound and related compounds. By presenting established spectroscopic methods and data interpretation principles, this document aims to facilitate a deeper understanding of the molecular architecture of this class of compounds.

Spectroscopic Data (Representative Compound: 3-Amino-1-propanol)

The following tables summarize the key spectroscopic data for 3-Amino-1-propanol, which serves as a foundational analogue for understanding the expected spectral features of this compound.

¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.68 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| 2.59 | Singlet (broad) | 3H | -NH₂ , -OH |

| 2.88 | Triplet | 2H | NH₂ -CH₂ - |

| 3.73 | Triplet | 2H | -CH₂ -OH |

Note: The broad singlet at 2.59 ppm for the -NH₂ and -OH protons is due to proton exchange. The integration suggests three protons, though this can vary.

¹³C NMR Data

Solvent: Not specified in the available data.

| Chemical Shift (δ) ppm | Assignment |

| 35.7 | -CH₂-C H₂-CH₂- |

| 42.1 | NH₂-C H₂- |

| 64.0 | -C H₂-OH |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Strong, Broad | O-H stretch (alcohol) |

| 3280-3350 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 75 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | Moderate | [M - H₂O]⁺ |

| 44 | Strong | [CH₂=NH₂]⁺ |

| 30 | Base Peak | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral resolution. Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

-

Direct Infusion: For liquid samples, infuse a dilute solution of the sample directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, separate the components of a mixture using a gas chromatograph before they enter the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, separate the components using a liquid chromatograph.

-

-

Ionization: Ionize the sample molecules. Common ionization techniques include:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation and ionization. This is a "hard" ionization technique that provides information about the molecular structure.

-

Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. This is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

-

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structural elucidation.

Workflow and Data Integration

The spectroscopic analysis of a novel compound is a multi-faceted process that involves the integration of data from various techniques to build a comprehensive picture of the molecular structure.

Caption: Workflow for the spectroscopic analysis and structural elucidation of a novel compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its development in scientific research and pharmaceutical applications. While direct spectral data for this specific molecule is not widely available, this guide provides a robust framework for its analysis by leveraging data from the structurally similar compound, 3-Amino-1-propanol, and outlining standard experimental procedures. The combination of NMR, IR, and MS techniques, as depicted in the workflow, allows for a comprehensive and unambiguous determination of the molecular structure. This guide is intended to be a valuable resource for scientists and researchers, enabling them to confidently approach the spectroscopic analysis of this and related novel chemical entities.

The Therapeutic Potential of Furan Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and experimental evaluation of furan-containing compounds.

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of furan derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into the underlying signaling pathways.

Anticancer Applications

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative activities against various cancer cell lines.[4] Their mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data: In Vitro Anticancer Activity

A number of furan derivatives have shown potent activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Furan-2-carboxamide derivative | NCI-H460 | 0.0029 | [4] |

| Benzo[b]furan derivative 26 | MCF-7 | 0.057 | [1] |

| Benzo[b]furan derivative 36 | MCF-7 | 0.051 | [1] |

| Pyridine carbohydrazide 4 | MCF-7 | 4.06 | [4] |

| N-phenyl triazinone 7 | MCF-7 | 2.96 | [4] |

Signaling Pathways in Anticancer Activity

Furan derivatives exert their anticancer effects by targeting crucial signaling pathways involved in cell cycle progression and apoptosis.

Several benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in breast cancer.[1] This inhibition leads to the induction of mitochondrial-mediated apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Certain furan-based compounds have been demonstrated to induce apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins. For instance, they can increase the levels of p53 and Bax while decreasing the level of Bcl-2, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[4]

Caption: Induction of apoptosis by furan derivatives.

Experimental Protocols

A general procedure for synthesizing furan-based anticancer agents involves the reaction of an oxazolone precursor with various amines or hydrazides. For example, to synthesize N-(1-(furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamides, a primary aromatic amine is added to a suspension of the oxazolone in ethanol and refluxed for several hours. The resulting crystals are then recovered after cooling.[4]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for another 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

Antimicrobial Applications

Furan derivatives, notably nitrofurantoin, have long been utilized for their antibacterial properties.[2] Their spectrum of activity extends to both Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for various furan derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [3] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [2] |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [2] |

| 8-geranyloxy psoralen | Candida krusei | 300 | [2] |

| 8-geranyloxy psoralen | Candida kefyr | 100 | [2] |

Experimental Protocols

A common method for the synthesis of nitrofurantoin involves the reaction of 5-nitrofurfural diethyl acetal with 1-aminohydantoin. The reaction is typically carried out in an acidic medium, followed by purification of the resulting product.[5]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform serial dilutions of the furan derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Applications

Furan derivatives have shown promise as anti-inflammatory agents through various mechanisms, including the inhibition of inflammatory mediators.[2]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives can be assessed by their ability to inhibit protein denaturation, a hallmark of inflammation. The half-maximal inhibitory concentration (IC50) for this activity is a useful metric.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Furan hybrid molecule H1 | Inhibition of Albumin Denaturation | 114.31 | [6] |

| Furan hybrid molecule H2 | Inhibition of Albumin Denaturation | 120.55 | [6] |

| Furan hybrid molecule H3 | Inhibition of Albumin Denaturation | 150.99 | [6] |

| Furan hybrid molecule H4 | Inhibition of Albumin Denaturation | 118.27 | [6] |

| Ibuprofen (Reference) | Inhibition of Albumin Denaturation | 81.50 | [6] |

| Ketoprofen (Reference) | Inhibition of Albumin Denaturation | 126.58 | [6] |

Signaling Pathways in Anti-inflammatory Activity

Natural furan derivatives can exert their anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2] They can inhibit the phosphorylation of key proteins in the MAPK cascade (JNK, p38, and ERK) and suppress the activation of NF-κB, a critical regulator of inflammatory gene expression.

Caption: Modulation of MAPK and NF-κB pathways by furan derivatives.

Experimental Protocols

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the furan derivative.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the furan derivative.

-

Animal Model: Use rats or mice as the animal model.

-

Compound Administration: Administer the furan derivative or a vehicle control to the animals.

-

Induction of Edema: After a set time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[7][8][9][10]

Neuroprotective Applications

Furan derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their antioxidant, anti-inflammatory, and neuroprotective properties.[11][12]

Quantitative Data: In Vitro Neuroprotective Activity

The neuroprotective effects of furan derivatives can be quantified by their ability to protect neuronal cells from damage induced by neurotoxins. The half-maximal effective concentration (EC50) is a measure of this protective effect.

| Compound/Derivative | Assay | EC50 (µM) | Reference |

| Benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity | ~30 | [13] |

| Coumarin-chalcone derivative LM-016 | DPPH radical scavenging | 126 | |

| Coumarin-chalcone derivative LM-021 | DPPH radical scavenging | 181 | |

| Coumarin-chalcone derivative LM-022 | DPPH radical scavenging | 143 | |

| Kaempferol (Reference) | DPPH radical scavenging | 28 |

Experimental Protocols

-

Cell Culture: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, amyloid-beta) to induce cell death.

-

Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the furan derivative.

-

Cell Viability Assessment: After a specific incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the EC50 value of the furan derivative for its neuroprotective effect.[12]

Conclusion

Furan derivatives represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration highlights their potential for further drug development. The ability to readily modify the furan scaffold allows for the optimization of pharmacological properties, paving the way for the discovery of novel and more effective therapeutic agents. The detailed experimental protocols and insights into the mechanisms of action provided in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 8. inotiv.com [inotiv.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 11. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review on substituted furan compounds

An In-depth Technical Guide to Substituted Furan Compounds

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a pivotal structural scaffold in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties, often acting as a bioisostere for phenyl rings, make it a valuable component in medicinal chemistry for optimizing drug-receptor interactions, metabolic stability, and overall bioavailability.[1][2] This technical guide provides a comprehensive review of substituted furan compounds, covering their synthesis, biological activities, structure-activity relationships, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Furan Compounds

The synthesis of the furan ring is a well-established area of organic chemistry, with several classical and modern methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[3] Key strategies include the construction of the furan ring from acyclic precursors and the functionalization of a pre-existing furan ring.[4]

Key Synthetic Methodologies

-

Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[5][6][7] The reaction is versatile, and recent advancements have included the use of microwave assistance to improve reaction times and yields.[7]

-

Feist-Benary Synthesis: This classic method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by dehydration to form the substituted furan.[5][8]

-

Metal-Catalyzed Synthesis: A wide variety of metal-catalyzed reactions have been developed for furan synthesis over the past decade, offering access to complex substitution patterns.[4] These include palladium-catalyzed cycloisomerization of enynols, gold-catalyzed hydration of diynes, and copper-catalyzed cycloadditions.[4][9]

-

From Furfural: Industrially, furan is often manufactured from furfural, which is derived from biomass.[5][10] Furfural can be converted to furan via palladium-catalyzed decarbonylation.[5][6] It also serves as a starting material for various substituted derivatives.

Experimental Protocol: Paal-Knorr Synthesis (General)

The Paal-Knorr synthesis provides a direct route to furans from 1,4-dicarbonyl compounds.[7]

-

Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable non-aqueous solvent (e.g., toluene, acetic acid).

-

Catalyst Addition: Add an acid catalyst. Common catalysts include strong mineral acids (H₂SO₄), Lewis acids (ZnCl₂), or acidic resins.[6][7] Phosphorus pentoxide (P₂O₅) is also traditionally used.[5]

-

Reaction: Heat the mixture, often to reflux, and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

Biological Activities and Structure-Activity Relationships (SAR)

Furan derivatives exhibit a vast spectrum of biological activities, making them a cornerstone in drug discovery.[1][11] Their therapeutic potential spans antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective applications.[1][12]

Table 1: Biological Activities of Substituted Furan Compounds

| Biological Activity | Example Compound Class / Drug | Key Structural Features | Reference(s) |

|---|---|---|---|

| Antibacterial | Nitrofurans (e.g., Nitrofurantoin) | 5-Nitro group on the furan ring is crucial for activity. | [1][11][13] |

| Anti-inflammatory | COX-2 Inhibitors (e.g., Rofecoxib) | A furanone ring is essential for selective enzyme binding. | [1] |

| Anticancer | Furan-fused Chalcones, Tubulin Inhibitors | Fused furan ring enhances antiproliferative activity. | [14][15][16] |

| Antiviral | Various derivatives | Inhibition of viral replication (e.g., HIV, influenza). | [1][17] |

| Cardioprotective | Ranolazine, Amiodarone | Furan moiety contributes to managing angina and arrhythmia. | [1][17] |

| ST2 Inhibition | Furanylmethylpyrrolidine derivatives | Inhibition of the ST2/IL-33 protein-protein interaction. |[18] |

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-containing molecules is highly dependent on the nature and position of substituents on the furan ring.[19]

-

Substitution Position: The 2- and 5-positions of the furan ring are the most critical for modulating biological activity.[1] Electrophilic substitution reactions preferentially occur at the 2-position due to the electron-rich nature of the ring.[1][19]

-

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group (-NO₂), often enhances antibacterial and anticancer activities.[1][19] In nitrofurantoin, the nitro group is reduced in bacterial cells to produce reactive intermediates that damage bacterial DNA.[1]

-

Side Chains and Fused Rings: Attaching side chains (e.g., amines, alkyls) or fusing the furan with other rings (e.g., to form benzofurans) can modulate solubility, receptor affinity, and lipophilicity, which in turn affects bioavailability and CNS activity.[1][14]

-

Phenyl Ring Mimicry: The furan ring can act as a bioisosteric replacement for a phenyl ring, offering a different hydrophilic-lipophilic balance and potential for hydrogen bonding via the ring oxygen, which can be advantageous in drug design.[1][2]

Signaling Pathways and Mechanisms of Action

Substituted furans exert their biological effects by modulating specific biological targets, including enzymes, receptors, and signaling pathways.[19]

Furan Toxicity Pathway

A critical aspect of furan pharmacology is its potential for hepatotoxicity.[1][20] This toxicity is not caused by furan itself but by its metabolic activation in the liver.[21]

-

Metabolic Activation: Furan is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.[21][22]

-

Covalent Binding: This reactive metabolite readily forms covalent adducts with cellular nucleophiles, particularly the amine and thiol groups on proteins and nucleic acids.[22]

-

Cellular Disruption: The adduction of critical proteins disrupts cellular homeostasis. Key targets identified include mitochondrial enzymes involved in energy production (ATP synthesis, β-oxidation) and proteins responsible for maintaining redox balance and proper protein folding.[21]

-

Cytotoxicity: The widespread functional loss of these proteins leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte cell death, which, coupled with regenerative cell proliferation, can contribute to carcinogenicity with long-term exposure.[21][22]

Drug Development and Screening

The development of novel furan-based therapeutics follows a standard drug discovery workflow, from initial synthesis to biological evaluation.

Experimental Protocol: Antiproliferative Activity Assay (General)

The following is a generalized protocol for assessing the anticancer activity of newly synthesized furan compounds, for which IC₅₀ values are often reported.[14][16]

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium under standard conditions (37°C, 5% CO₂).[16]

-

Compound Preparation: Dissolve the synthesized furan derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the various concentrations of the furan compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Conclusion

Substituted furan compounds remain a highly productive and versatile scaffold in medicinal chemistry and drug development.[1][23] Their straightforward synthesis, diverse biological activities, and tunable physicochemical properties ensure their continued relevance.[2][3] A thorough understanding of the structure-activity relationships and the potential for metabolic activation is crucial for designing novel furan-based therapeutics with improved efficacy and safety profiles.[1][20] Future research will likely focus on developing more selective and potent derivatives by exploring novel substitution patterns and leveraging advanced synthetic methodologies.[24][25]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. Topics in Organic Chemistry: Furan - Structure, Synthesis and Reactions [chemistrywithdrsantosh.com]

- 9. Furan synthesis [organic-chemistry.org]

- 10. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. biojournals.us [biojournals.us]

- 14. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 15. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijabbr.com [ijabbr.com]

- 20. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity

Technical Whitepaper: 3-Amino-1-(furan-3-yl)propan-1-ol

Topic: this compound as a Novel Chemical Entity Content Type: An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a novel chemical entity with no readily available data in public scientific literature. This document presents a predictive and hypothetical guide based on the known properties of its constituent chemical moieties (a furan ring and an aminopropanol chain) and established principles of medicinal chemistry and pharmacology. All proposed syntheses, properties, activities, and protocols require experimental validation.

Introduction

The furan nucleus is a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][3] The aminopropanol chain is also a common feature in many pharmacologically active agents. The combination of these two moieties in the novel structure of this compound presents an intriguing target for discovery research. This whitepaper outlines a hypothetical profile of this compound, from its synthesis and predicted properties to potential biological activities and a proposed workflow for its initial investigation.

Chemical Profile

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on its structural components. These predictions are essential for anticipating its behavior in biological systems and for designing initial experimental work.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₇H₁₁NO₂ | --- |

| Molecular Weight | 141.17 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | Based on properties of furan and 3-amino-1-propanol.[4][5] |

| Boiling Point | ~200-220 °C | Extrapolated from 3-amino-1-propanol (187-190°C) with an added furan group. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | Based on the hydrophilicity of the alcohol and amine groups.[6] |

| LogP (octanol/water) | -0.5 to 0.5 | Calculated based on the lipophilicity of furan and hydrophilicity of the aminopropanol side chain. |

| pKa (amine) | ~9.5 - 10.5 | Typical for a primary alkylamine. |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from 3-furoic acid. This multi-step synthesis involves the formation of a β-amino ketone intermediate, followed by stereoselective reduction to the desired amino alcohol.

Hypothetical Biological Activity

Given the diverse activities of furan-containing compounds, this compound could interact with a range of biological targets.[7] A plausible hypothesis is its action as a ligand for a G-protein coupled receptor (GPCR), a common target class for drugs containing amino alcohol structures. For instance, it could act as an antagonist at a receptor involved in inflammatory or neurological pathways.

Postulated Signaling Pathway: GPCR Antagonism

If the compound acts as an antagonist at a Gαq-coupled receptor, it would block the downstream signaling cascade typically initiated by the endogenous ligand, potentially leading to anti-inflammatory or neuromodulatory effects.

Proposed Experimental Investigation

A structured workflow is necessary to synthesize, purify, and characterize this novel entity, followed by a systematic evaluation of its biological activity.

Experimental Workflow

Detailed Experimental Protocols (Hypothetical)

Protocol: Synthesis of 3-(Benzylamino)-1-(furan-3-yl)propan-1-ol

This protocol details the key reduction step in the proposed synthesis.

-

Setup: To a solution of 3-(benzylamino)-1-(furan-3-yl)propan-1-one (1.0 eq) in methanol (0.1 M) at 0°C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected amino alcohol.

Protocol: Competitive Receptor Binding Assay

This protocol outlines a general method to determine if the compound binds to a specific GPCR.[8]

-

Reagents:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Test Compound: this compound, serially diluted.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of radiolabeled ligand (at its K_d value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]

-

-

Termination & Filtration:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing immediately with ice-cold assay buffer to separate bound from free radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Protocol: MTT Cytotoxicity Assay

This protocol is for assessing the general cytotoxicity of the new compound.[9]

-

Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293, HepG2) at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Conclusion

While this compound remains an uncharacterized molecule, this predictive guide provides a comprehensive framework for its synthesis and initial pharmacological evaluation. Its structure, combining the biologically active furan ring with an aminopropanol pharmacophore, marks it as a promising candidate for drug discovery efforts. The proposed workflows and protocols offer a clear path for researchers to validate these hypotheses and uncover the therapeutic potential of this novel chemical entity.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]